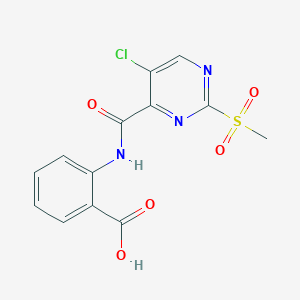

2-(5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid

CAS No.:

Cat. No.: VC16084596

Molecular Formula: C13H10ClN3O5S

Molecular Weight: 355.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClN3O5S |

|---|---|

| Molecular Weight | 355.75 g/mol |

| IUPAC Name | 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]benzoic acid |

| Standard InChI | InChI=1S/C13H10ClN3O5S/c1-23(21,22)13-15-6-8(14)10(17-13)11(18)16-9-5-3-2-4-7(9)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20) |

| Standard InChI Key | DJVFZJRRDYERNB-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)O)Cl |

Introduction

Structural Composition and Nomenclature

The compound’s systematic name, 2-(5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamido)benzoic acid, reflects its bipartite structure:

-

Benzoic acid moiety: A benzene ring substituted with a carboxylic acid group at position 2.

-

Pyrimidine-carboxamide moiety: A pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) featuring a chloro group at position 5, a methylsulfonyl group at position 2, and a carboxamide linkage at position 4.

The carboxamide bridge connects the pyrimidine ring to the benzoic acid, creating a hybrid structure with potential for hydrogen bonding and hydrophobic interactions. This design is reminiscent of MDM2 inhibitors like APG-115, which employ spirooxindole cores to achieve high binding affinity . While the target compound lacks a spirooxindole system, its sulfonyl and chloro substituents suggest similar strategies for optimizing molecular recognition.

Synthetic Pathways and Precursor Chemistry

Synthesis of the Benzoic Acid Component

The benzoic acid segment, 2-chloro-4-(methylsulfonyl)benzoic acid, is a critical precursor. A patented method outlines its synthesis from 4-methylsulfonyltoluene via a two-step process:

-

Chlorination:

-

Oxidation:

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 192–193°C | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Boiling Point | 454.8 ± 45.0°C at 760 mmHg |

Pyrimidine-Carboxamide Assembly

The pyrimidine segment, 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, likely originates from:

-

Chlorination of a pyrimidine precursor at position 5.

-

Sulfonylation introducing the methylsulfonyl group at position 2.

-

Carboxylic acid activation (e.g., using thionyl chloride) to form the acyl chloride, enabling amide bond formation with the benzoic acid’s amine group.

While specific protocols for this segment are absent in the provided sources, analogous MDM2 inhibitor syntheses suggest that coupling reactions (e.g., EDC/HOBt) could facilitate amide linkage between the pyrimidine and benzoic acid components.

Physicochemical and Pharmacokinetic Properties

The compound’s properties derive from its substituents:

-

Solubility: The carboxylic acid and sulfonyl groups enhance water solubility, while the aromatic systems contribute to lipid permeability.

-

Stability: The methylsulfonyl group is electron-withdrawing, potentially stabilizing the pyrimidine ring against nucleophilic attack.

-

pKa: The benzoic acid’s carboxylic acid (pKa ~2.5) and the pyrimidine’s basic nitrogen atoms (pKa ~4–5) dictate ionization states at physiological pH.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀ClN₃O₅S | – |

| Molecular Weight | 355.75 g/mol | – |

| LogP | Estimated 1.5–2.2 | – |

Challenges and Future Directions

-

Synthetic Optimization: Scaling up the oxidation step requires addressing nitric acid’s corrosivity and optimizing reaction temperatures.

-

Biological Testing: In vitro assays (e.g., cell viability, AChE inhibition) are needed to validate hypothesized activities.

-

Structural Modifications: Introducing spirocyclic elements (as in ) could improve metabolic stability and binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume